molecular formula C24H21N3O4S B5095275 5-acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile

5-acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5095275
M. Wt: 447.5 g/mol
InChI Key: UANNKLGCHVIIET-UHFFFAOYSA-N
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Description

5-acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound belonging to the dihydropyridine family This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyl, methyl, phenyl, nitrophenyl, oxoethyl, sulfanyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Functionalization with Acetyl, Methyl, and Phenyl Groups: These groups can be introduced through various electrophilic aromatic substitution reactions.

    Addition of the Oxoethyl and Nitrophenyl Groups: These groups can be added through Friedel-Crafts acylation and nitration reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and dihydropyridine moieties, leading to the formation of sulfoxides and pyridine derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the dihydropyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones, and pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic and dihydropyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of dihydropyridine compounds are known for their pharmacological activities, including antihypertensive and anti-inflammatory properties. This compound may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as ion channels, enzymes, or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

    Nicardipine: A dihydropyridine compound used to treat high blood pressure and angina.

Uniqueness

The uniqueness of 5-acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile lies in its complex structure, which combines multiple functional groups not commonly found together in other dihydropyridine derivatives. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-14-6-4-8-18(10-14)23-20(12-25)24(26-15(2)22(23)16(3)28)32-13-21(29)17-7-5-9-19(11-17)27(30)31/h4-11,23,26H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANNKLGCHVIIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC(=C2C(=O)C)C)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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